An In-depth Technical Guide to the Mechanism of ATPγS
An In-depth Technical Guide to the Mechanism of ATPγS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable or slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemical and pharmacological research. By substituting a non-bridging oxygen atom with a sulfur atom on the terminal (gamma) phosphate (B84403) group, ATPγS exhibits unique interactions with a wide range of ATP-utilizing enzymes. This substitution allows it to act as a potent inhibitor of many kinases and ATPases, while for some enzymes, it can serve as a substrate. This technical guide provides a comprehensive overview of the mechanism of action of ATPγS, detailing its effects on enzyme kinetics, its role in elucidating signaling pathways, and its application in structural biology. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and drug development setting.
Core Mechanism of Action: The Thiophosphate Substitution
The key to the functionality of ATPγS lies in the replacement of a non-bridging oxygen atom on the γ-phosphate with a sulfur atom. This single atomic substitution has profound effects on the molecule's chemical properties and its interaction with enzymes.
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Resistance to Hydrolysis: The phosphorus-sulfur (P-S) bond in the thiophosphate group is significantly more resistant to enzymatic cleavage than the corresponding phosphorus-oxygen (P-O) bond in ATP. This is due to the different electronic and steric properties of sulfur compared to oxygen.[1] For many ATPases and kinases, the active site machinery is optimized for the geometry and reactivity of the phosphate group of ATP, and the presence of the bulkier, less electronegative sulfur atom hinders the nucleophilic attack required for hydrolysis. This resistance to hydrolysis is the primary reason ATPγS is often referred to as a "non-hydrolyzable" analog.
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Substrate for Thiophosphorylation: While many enzymes cannot hydrolyze the thiophosphate bond, numerous kinases can utilize ATPγS as a substrate to transfer the terminal thiophosphate group onto their protein or lipid substrates. This process, known as thiophosphorylation, results in a substrate that is highly resistant to dephosphorylation by most cellular phosphatases.[2] This stability makes thiophosphorylated proteins excellent tools for identifying kinase substrates and studying phosphorylation-dependent signaling events.
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Conformational Trapping: For many ATP-dependent enzymes, the binding and hydrolysis of ATP are coupled to significant conformational changes that are essential for their function. By binding to the ATP pocket but resisting hydrolysis, ATPγS can effectively "trap" an enzyme in a specific conformational state, often an intermediate state in its catalytic cycle. This property is invaluable for structural biology studies, allowing for the determination of high-resolution structures of these transient states by X-ray crystallography and cryo-electron microscopy (cryo-EM).
Interaction with Key Enzyme Families
The effect of ATPγS is highly dependent on the specific enzyme it interacts with. Below is a summary of its mechanism of action on major classes of ATP-utilizing enzymes.
Kinases: A Tool for Substrate Identification and Inhibition
ATPγS is widely used in the study of protein and lipid kinases. As competitive inhibitors, they vie with ATP for the same binding site.[3][4]
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Competitive Inhibition: By binding to the ATP-binding pocket, ATPγS can act as a competitive inhibitor of kinase activity. The degree of inhibition is dependent on the relative concentrations of ATP and ATPγS, as well as the kinase's affinity for each.
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Thiophosphorylation of Substrates: Many kinases can catalyze the transfer of the γ-thiophosphate from ATPγS to their substrates.[2] The resulting thiophosphorylated substrate is a stable marker of kinase activity, as the thiophosphate group is resistant to cleavage by most phosphatases. This has led to the development of powerful assays for identifying direct kinase substrates from complex biological mixtures.
Phosphatases: Resistance of Thiophosphorylated Substrates
The stability of the thiophosphate group to phosphatase-mediated hydrolysis is a cornerstone of many applications of ATPγS.
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Resistance to Dephosphorylation: Protein serine/threonine phosphatases and most protein tyrosine phosphatases are generally unable to efficiently hydrolyze the thiophosphate ester bond.[2][5] This resistance allows for the accumulation of thiophosphorylated substrates, facilitating their detection and analysis.
ATPases: A Spectrum of Effects from Substrate to Inhibitor
The interaction of ATPγS with ATPases is highly varied.
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Inhibition of Hydrolysis: For many ATPases, such as the 26S proteasome's Rpt subunits and the spliceosomal helicase Brr2, ATPγS binds to the active site but is hydrolyzed very slowly or not at all.[6][7] This can lock the enzyme in a specific, often inactive or intermediate, conformational state.
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Alternative Substrate: Surprisingly, some helicases, including eukaryotic translation initiation factor eIF4A and the CMG helicase, can utilize ATPγS as a substrate for hydrolysis and to power their unwinding activities, albeit sometimes at a reduced rate compared to ATP.
Quantitative Data
The interaction of ATPγS with various enzymes can be quantified using standard enzyme kinetic parameters.
| Enzyme Family | Enzyme | Parameter | Value | Organism/System | Reference |
| Helicases | eIF4A | KM | 66 µM | Mammalian | [8] |
| eIF4A | kcat | 1.0 min-1 | Mammalian | [8] | |
| AAA+ ATPases | ClpA | Kd (apparent) | ~6 µM | E. coli | [3] |
| Kinases | mTOR | - | ATPγS used to determine X-ray structure | Homo sapiens | [6] |
| AMPK | - | ATPγS used to trap inactive state for cryo-EM | - | [1] | |
| Phosphatases | PTP-1B | Ki | 0.06-1.2 µM (for Keggin compounds, competitive inhibitors) | - | [8] |
| SHP-1 | Ki | 0.06-1.2 µM (for Keggin compounds, competitive inhibitors) | - | [8] |
Impact on Cellular Signaling Pathways
ATPγS is a powerful tool for dissecting complex cellular signaling pathways by virtue of its ability to modulate the activity of key signaling enzymes.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling cascade is a central pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and stress responses. The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[9][10][11] ATPγS can be used to inhibit the kinases at each tier, thereby blocking signal propagation. For example, by introducing ATPγS into a cell lysate, one can prevent the phosphorylation and activation of downstream components, allowing researchers to map the hierarchy of the pathway and identify the specific kinases involved in a particular response.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[12][13] Upon ligand binding, GPCRs activate heterotrimeric G proteins, which then modulate the activity of downstream effectors. The activation of G proteins involves the exchange of GDP for GTP on the Gα subunit. Non-hydrolyzable analogs of GTP, such as GTPγS, are commonly used to lock G proteins in their active state. Similarly, ATPγS can be used to study the role of ATP in GPCR signaling, for instance, by inhibiting GPCR kinases (GRKs) that phosphorylate the activated receptor, a key step in signal termination and receptor internalization.
Experimental Protocols
In Vitro Kinase Assay with Thiophosphate-Specific Antibody Detection
This protocol allows for the identification of direct kinase substrates by detecting thiophosphorylation.
Materials:
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Purified kinase of interest
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Putative substrate protein or peptide
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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ATPγS (10 mM stock)
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p-Nitrobenzyl mesylate (PNBM) (50 mM stock in DMSO)
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SDS-PAGE reagents
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Western blotting apparatus and reagents
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Thiophosphate ester-specific primary antibody
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Kinase Reaction:
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Set up the kinase reaction in a microcentrifuge tube:
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Kinase (e.g., 100 nM)
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Substrate (e.g., 1 µM)
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Kinase reaction buffer
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ATPγS (final concentration 100 µM)
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Bring to a final volume of 25 µL with nuclease-free water.
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Incubate at 30°C for 30-60 minutes.
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Alkylation:
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Add 2.5 µL of 50 mM PNBM to the reaction mixture (final concentration 5 mM).
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Incubate at room temperature for 1-2 hours to alkylate the thiophosphate group.
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SDS-PAGE and Western Blotting:
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Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with the thiophosphate ester-specific primary antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Trapping Protein Conformations for Structural Studies
This protocol provides a general framework for using ATPγS to stabilize a protein in a specific conformation for X-ray crystallography or cryo-EM.
Materials:
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Highly purified protein of interest (>95% purity)
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ATPγS
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Appropriate buffer for the protein (ensure it is compatible with crystallization or cryo-EM)
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Crystallization screens and plates (for X-ray crystallography)
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Cryo-EM grids and vitrification apparatus (for cryo-EM)
Procedure:
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Protein-ATPγS Complex Formation:
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Incubate the purified protein with a molar excess of ATPγS (typically 5-10 fold excess) in the presence of MgCl₂ (usually equimolar to ATPγS) for at least 30 minutes on ice. This allows for the binding of ATPγS to the protein's active site.
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For X-ray Crystallography:
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Set up crystallization trials using the protein-ATPγS complex. The hanging drop or sitting drop vapor diffusion methods are commonly used.
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Screen a wide range of crystallization conditions (precipitants, pH, temperature).
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Optimize initial crystal hits to obtain diffraction-quality crystals.
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Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
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Solve the structure using molecular replacement or other phasing methods.
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For Cryo-Electron Microscopy:
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Apply a small volume (2-3 µL) of the protein-ATPγS complex to a glow-discharged cryo-EM grid.
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Blot away excess liquid to create a thin film.
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Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
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Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.
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Process the images to generate 2D class averages and a 3D reconstruction of the protein-ATPγS complex.
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Conclusion
ATPγS is a versatile and powerful molecular tool that has significantly advanced our understanding of ATP-dependent enzymes and the signaling pathways they regulate. Its ability to act as a stable ATP analog, a substrate for thiophosphorylation, and a tool for trapping enzymatic conformations makes it invaluable for researchers in biochemistry, molecular biology, and drug development. By understanding its nuanced mechanisms of action and employing the appropriate experimental approaches, scientists can continue to leverage ATPγS to unravel the complexities of cellular function and identify new therapeutic targets.
References
- 1. Structure of an AMPK complex in an inactive, ATP-bound state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. rigaku.com [rigaku.com]
- 5. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 10. Signal Transduction MAP Kinases and Their Function - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Mitogen-activated Protein Kinases (MAPKs) [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
